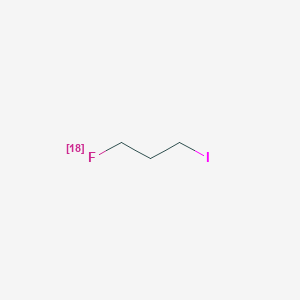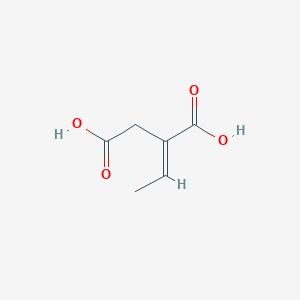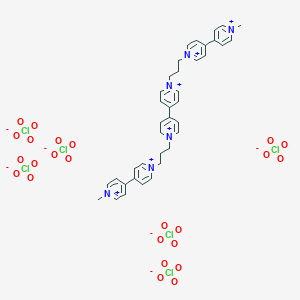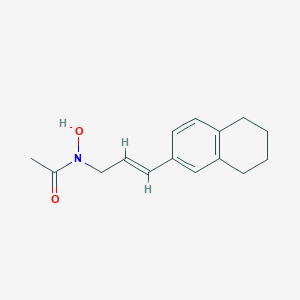
1-(18F)Fluoranyl-3-iodopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(18F)Fluoranyl-3-iodopropane, also known as 18F-FPIP, is a radiotracer used in positron emission tomography (PET) imaging. PET imaging is a non-invasive medical imaging technique that uses radiotracers to visualize the metabolic activity of tissues and organs in the body. The use of 18F-FPIP in PET imaging has gained significant attention due to its potential applications in the diagnosis and treatment of various diseases.
Mecanismo De Acción
1-(18F)Fluoranyl-3-iodopropane is a radiotracer that binds to sigma-1 receptors, which are expressed in various tissues and organs in the body. Sigma-1 receptors play a role in cell survival, proliferation, and differentiation, and their expression is altered in various diseases, including cancer. The binding of this compound to sigma-1 receptors allows PET imaging to visualize the metabolic activity of tissues and organs that express these receptors.
Biochemical and Physiological Effects
The use of this compound in PET imaging has minimal biochemical and physiological effects on the body. The radiotracer has a short half-life of approximately 110 minutes, which allows for safe and efficient imaging procedures. The radiotracer is eliminated from the body through the urinary system, and its use does not cause any long-term adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(18F)Fluoranyl-3-iodopropane in lab experiments include its high specificity and sensitivity for sigma-1 receptors, which allows for accurate and reliable results. The radiotracer also has a short half-life, which allows for efficient imaging procedures and reduces the risk of radiation exposure. The limitations of using this compound in lab experiments include its high cost and limited availability, which may restrict its widespread use.
Direcciones Futuras
There are several future directions for the use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging. One potential application is in the diagnosis and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The radiotracer has shown promising results in preclinical studies for the imaging of sigma-1 receptors in the brain, which are known to be involved in the pathogenesis of these diseases. Another potential application is in the development of new cancer therapies that target sigma-1 receptors. The use of this compound in PET imaging can help evaluate the efficacy of these therapies and monitor their effects on tumor growth and progression.
Conclusion
In conclusion, this compound is a radiotracer used in PET imaging that has shown promising results in the diagnosis and treatment of various diseases. The radiotracer binds to sigma-1 receptors, which allows for the visualization of metabolic activity in tissues and organs that express these receptors. The use of this compound in lab experiments has several advantages and limitations, and there are several future directions for its use in the diagnosis and treatment of diseases.
Métodos De Síntesis
The synthesis of 1-(18F)Fluoranyl-3-iodopropane involves the reaction of 3-iodopropane with [18F]fluoride ion in the presence of a base and a phase transfer catalyst. The reaction takes place in an organic solvent and is completed within a few minutes. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain the final radiotracer.
Aplicaciones Científicas De Investigación
The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging has been studied extensively in preclinical and clinical settings. The radiotracer has shown promising results in the diagnosis and staging of various cancers, including prostate, breast, and lung cancer. It has also been used to evaluate the efficacy of cancer treatments and to monitor disease progression.
Propiedades
Número CAS |
108607-97-2 |
|---|---|
Fórmula molecular |
C3H6FI |
Peso molecular |
186.99 g/mol |
Nombre IUPAC |
1-(18F)fluoranyl-3-iodopropane |
InChI |
InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2/i4-1 |
Clave InChI |
URBUZQPPQLQHBZ-NUTRPMROSA-N |
SMILES isomérico |
C(C[18F])CI |
SMILES |
C(CF)CI |
SMILES canónico |
C(CF)CI |
Sinónimos |
1-fluoro-3-iodo-propane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)







![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)


